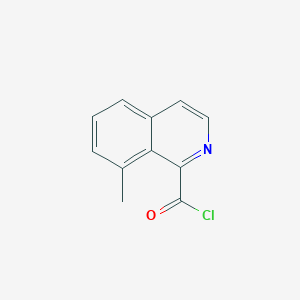

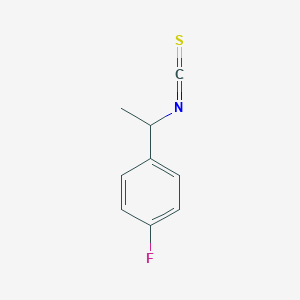

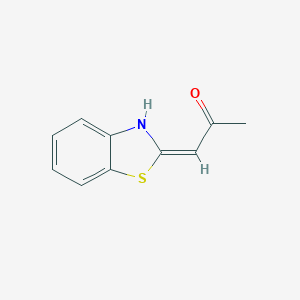

![molecular formula C8H8N2O B070708 Furo[3,2-c]pyridine-4-methanamine CAS No. 193750-84-4](/img/structure/B70708.png)

Furo[3,2-c]pyridine-4-methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Furo[3,2-c]pyridine derivatives have been synthesized through various methods. For instance, direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane has been employed to produce 5-Aminofuro[3,2-c]pyridinium tosylates. Additionally, furo[3,2-c]pyridine N-oxides and their benzo derivative were synthesized by reaction with 3-chloroperbenzoic acid in dichloromethane, showcasing a diverse approach to synthesizing furo[3,2-c]pyridine derivatives (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structure of Furo[3,2-c]pyridine-4-methanamine and related compounds has been extensively studied using various spectroscopic techniques. For example, spectral analysis, quantum studies, and thermodynamic properties of novel Furo[3,2-c] derivatives have been conducted to understand their stability and reactivity. These studies employ advanced computational methods such as DFT (Density Functional Theory) to elucidate the molecular structure and predict physical properties (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Furo[3,2-c]pyridine compounds exhibit a range of chemical reactions, including N-amination, cycloaddition, and Reissert-Henze reactions, which have been utilized to further modify their structures for specific applications. These reactions not only extend the chemical versatility of Furo[3,2-c]pyridine derivatives but also highlight their potential utility in developing novel compounds with desirable properties (Bencková & Krutošíková, 1999).

Physical Properties Analysis

The physical properties of Furo[3,2-c]pyridine-4-methanamine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in different fields. These properties are typically influenced by the molecular structure and functional groups present in the compound. Detailed thermodynamic analyses provide insights into the stability and reactivity of these compounds under various conditions (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of Furo[3,2-c]pyridine-4-methanamine, including acidity, basicity, reactivity towards different reagents, and the potential for further functionalization, are essential for their application in synthesis and material science. Studies have explored the reactivity space of these compounds, offering a foundation for developing new synthetic methodologies and applications in medicinal chemistry and beyond (Fumagalli & da Silva Emery, 2016).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A range of furo[3,2-c]pyridine derivatives have been synthesized through various methods, including Sonogashira reactions and cyclization processes. These compounds exhibit fluorescence and strong Stokes shifts, indicative of their potential applications in material science and as chemical probes (Lechel et al., 2008). The flexibility in their synthesis suggests their utility in creating novel molecules with tailored properties for specific applications.

Pharmacological Potential

Studies have highlighted the potential of furo[3,2-c]pyridine derivatives as kinase inhibitors, particularly against CLK and HIPK proteins. These findings indicate the compounds' relevance in chemical biology and as probes for understanding cellular signaling mechanisms (Němec et al., 2021). Additionally, certain derivatives have shown antimicrobial activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Hrasna et al., 2012).

Material Science and Electroluminescence

Furo[3,2-c]pyridine-based iridium complexes have been developed for use in organic light-emitting diodes (OLEDs), demonstrating highly efficient green- and orange-emitting electrophosphorescent devices. This highlights the utility of these compounds in the development of advanced materials for electronic and optoelectronic applications (Yan et al., 2017).

Propriétés

IUPAC Name |

furo[3,2-c]pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIOGZKIEATVAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1OC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441316 |

Source

|

| Record name | Furo[3,2-c]pyridine-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridine-4-methanamine | |

CAS RN |

193750-84-4 |

Source

|

| Record name | Furo[3,2-c]pyridine-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193750-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo[3,2-c]pyridine-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

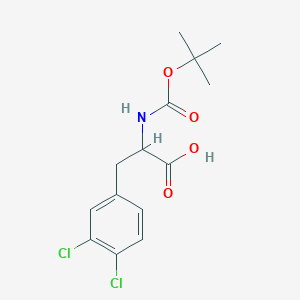

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)